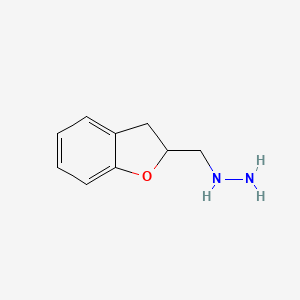
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a nitrophenyl group and a methyl group, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiourea and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Synthetic Route:
Step 1: Condensation of 3-nitrobenzaldehyde with thiourea in the presence of a base to form a Schiff base.
Step 2: Cyclization of the Schiff base with methyl iodide to form this compound.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Reaction Time: Several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions. This results in the formation of the corresponding amine derivative.
Substitution:
- The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products:
- Oxidation: Sulfoxides, sulfones
- Reduction: Amine derivatives
- Substitution: Alkylated or acylated thiazolidinones
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its anti-inflammatory and anticancer activities.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Nitrophenyl)-1,3-thiazolidin-4-one
- 5-Methyl-2-phenyl-1,3-thiazolidin-4-one
- 5-Methyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Comparison:
- The presence of the methyl group at the 5-position and the nitrophenyl group at the 2-position in 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one imparts unique chemical and biological properties compared to other thiazolidinone derivatives.
- The specific substitution pattern influences the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10N2O3S |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
5-methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2O3S/c1-6-9(13)11-10(16-6)7-3-2-4-8(5-7)12(14)15/h2-6,10H,1H3,(H,11,13) |
InChI-Schlüssel |
ZRBDZCSETAATRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
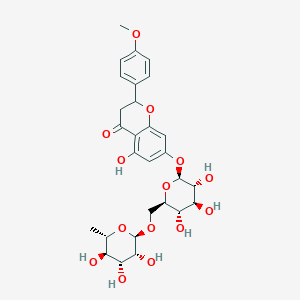
![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)
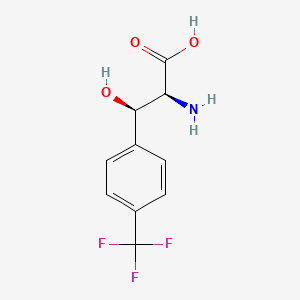
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)
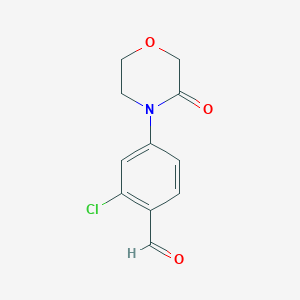
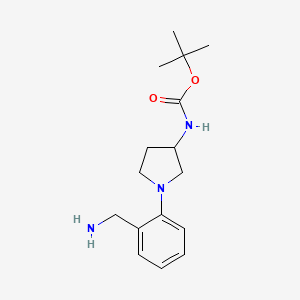
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
